

Rhodamine 101: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B183124

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This technical guide provides an in-depth overview of **Rhodamine 101** (CAS Number: 116450-56-7), a bright and photostable fluorescent dye. Aimed at researchers, scientists, and drug development professionals, this document details the dye's physicochemical properties, supplier information, and practical applications, including experimental protocols and relevant biological contexts.

Core Properties and Supplier Information

Rhodamine 101, also known as Rhodamine 640, is a xanthene dye widely utilized in various biological applications for its strong red-orange fluorescence.^[1] The most common form is **Rhodamine 101** inner salt.

Table 1: Physicochemical Properties of **Rhodamine 101** Inner Salt

Property	Value	Source
CAS Number	116450-56-7	[2] [3] [4] [5] [6]
Molecular Formula	C ₃₂ H ₃₀ N ₂ O ₃	[2] [3] [4] [5] [6]
Molecular Weight	490.59 g/mol	[2] [3] [6]
Appearance	Dark purple crystalline powder	Thermo Scientific Chemicals
Purity	≥95%	[3]
Excitation Maximum	565 - 569 nm	[3] [7]
Emission Maximum	588 - 595 nm	[3] [6]
Molar Absorptivity	10.50 x 10 ⁴ L mol ⁻¹ cm ⁻¹ (at 567nm in methanol)	[6]
Solubility	Soluble in DMSO and ethanol (approx. 0.10 mg/ml)	[3] [8] [9]
Storage	-20°C, protected from light and moisture	[3] [8]

Table 2: Major Suppliers of **Rhodamine 101** Inner Salt (CAS 116450-56-7)

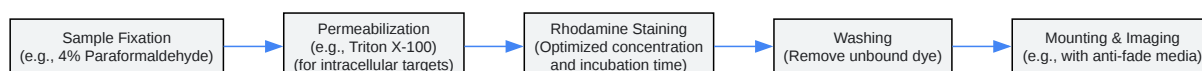
Supplier	Product Name
Santa Cruz Biotechnology	Rhodamine 101 Inner Salt
Sigma-Aldrich	Rhodamine 101 for fluorescence
Cayman Chemical	Rhodamine 101 (inner salt)
Thermo Scientific Chemicals	Rhodamine 101 inner salt, 94%, pure
AAT Bioquest	Rhodamine 101 Inner Salt
TargetMol	Rhodamine 101 inner salt

Experimental Protocols and Applications

Rhodamine 101 and its derivatives are versatile tools in various research applications, including fluorescence microscopy, flow cytometry, and as fluorescent tracers.[2][8][9]

General Staining Protocol for Cell and Tissue Samples

A standard workflow for staining with rhodamine dyes involves several key steps to ensure optimal and reproducible results.



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Figure 1. Standard Rhodamine Staining Workflow.

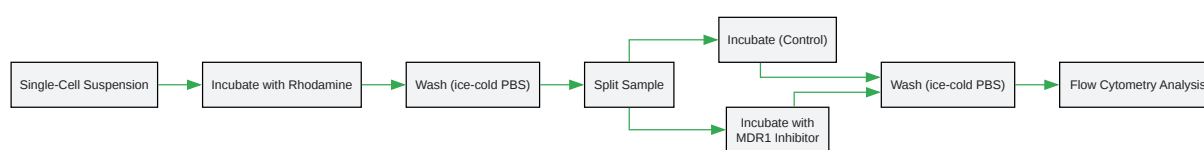
Application in Flow Cytometry for Multidrug Resistance (MDR) Analysis

While a specific protocol for **Rhodamine 101** in MDR1 analysis was not found, a method using the related Rhodamine 123 can be adapted. This assay measures the efflux of the dye by the P-glycoprotein (MDR1) transporter.

Experimental Protocol: Rhodamine Efflux Assay

- **Cell Preparation:** Prepare a single-cell suspension of 1×10^6 cells (e.g., U-87 MG cells) in warm RPMI 1640 medium.
- **Rhodamine Loading:** Incubate the cells with a working concentration of Rhodamine 123 (e.g., $0.4 \mu\text{M}$) for 30 minutes at 37°C .
- **Washing:** Wash the cells twice with ice-cold PBS to remove extracellular dye.
- **Efflux and Inhibition:** Resuspend the cells in warm RPMI 1640. Divide the cell suspension into two tubes:
 - **Control:** Incubate at 37°C for a defined period (e.g., 180 minutes).

- Inhibitor: Incubate in the presence of an MDR1 inhibitor (e.g., 5 μ M Verapamil) for the same period.
- Final Wash: Wash the cells with ice-cold PBS and resuspend in PBS for analysis.
- Flow Cytometry: Analyze at least 10,000 events per sample. The functionality of MDR-1 is determined by the difference in the mean fluorescence intensity (MFI) between the control and inhibitor-treated cells.



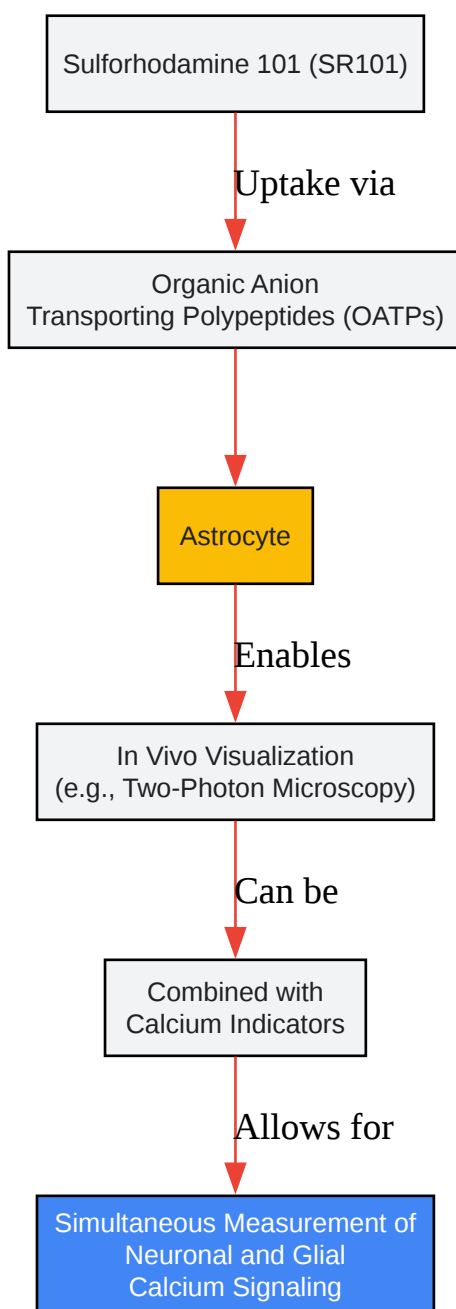
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Figure 2. Workflow for Rhodamine Efflux Assay.

Use as a Fluorescent Tracer in Neuroscience

Sulfor**rhodamine 101** (SR101), a derivative of **Rhodamine 101**, has been utilized as a marker for astrocytes in the neocortex for in vivo imaging.^{[10][11]} This application allows for the study of astrocyte morphology and their association with the microvasculature.^{[10][11]} However, it is important to note that the specificity of SR101 for astrocytes has been questioned, and it may also label other cell types, such as oligodendrocytes and neurons, under certain conditions.^[12] Additionally, SR101 has been reported to have excitatory side effects, which should be considered when designing experiments.^[12]

The mechanism of SR101 uptake into astrocytes is thought to be mediated by organic anion transporting polypeptides (OATPs). This allows for the simultaneous measurement of neuronal and glial calcium signaling when combined with calcium indicators.



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Figure 3. Logical Relationship in SR101 Astrocyte Labeling.

Concluding Remarks

Rhodamine 101 is a powerful and widely accessible fluorescent dye with significant utility in biological research. Its bright fluorescence and photostability make it an excellent choice for a variety of imaging applications. Researchers should carefully consider the specific experimental

requirements to select the appropriate rhodamine derivative and optimize staining protocols for reliable and reproducible results. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of **Rhodamine 101** in scientific investigation.

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